2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride

Catalog No.
S823673
CAS No.
786693-71-8
M.F
C6H8ClN5O
M. Wt
201.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride

CAS Number

786693-71-8

Product Name

2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride

IUPAC Name

2-amino-7-methyl-1H-purin-6-one;hydrochloride

Molecular Formula

C6H8ClN5O

Molecular Weight

201.61 g/mol

InChI

InChI=1S/C6H7N5O.ClH/c1-11-2-8-4-3(11)5(12)10-6(7)9-4;/h2H,1H3,(H3,7,9,10,12);1H

InChI Key

QSUPOMMMOISQBB-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)NC(=N2)N.Cl

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=N2)N.Cl
  • Purine Analogue

    The core structure of this molecule belongs to the purine class, which are nitrogen-containing heterocyclic compounds found in nucleic acids (DNA and RNA) and play crucial roles in various biological processes . The presence of the amino and methyl groups modifies the basic purine structure, potentially affecting its interaction with biological systems.

  • Substrate for Enzyme Studies

    Researchers might utilize 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride as a substrate for enzymes involved in purine metabolism. Studying how enzymes interact with this modified purine can provide insights into normal purine metabolism and potentially aid in the development of drugs targeting these enzymes for therapeutic purposes .

  • Ligand Design and Development

    The molecule's structure could inspire the design and development of novel ligands that target purine-binding receptors or proteins. These ligands could be instrumental in elucidating the function of purine signaling pathways and potentially lead to the discovery of new drugs .

2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride is a purine derivative with the molecular formula C₆H₈ClN₅O and a molecular weight of approximately 201.61 g/mol . The compound appears as a solid substance and is characterized by its unique structure that includes an amino group and a methyl group attached to the purine ring system.

The reactivity of 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride primarily involves nucleophilic substitution and reactions typical of purines. It can participate in various chemical transformations such as:

  • Nucleophilic substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  • Methylation: The methyl group can undergo oxidation or further substitution under appropriate conditions.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacological properties.

Research indicates that 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride exhibits notable biological activities. It has been studied for its potential as an antiviral agent and its role in modulating cellular processes. Specific activities include:

  • Antiviral properties: The compound has shown effectiveness against certain viral infections, likely due to its ability to interfere with viral replication mechanisms.
  • Cellular signaling modulation: It may influence pathways related to cell growth and differentiation, making it a candidate for further investigation in cancer research.

Several methods have been developed for synthesizing 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride. Common synthetic routes include:

  • Starting from purine derivatives: Utilizing commercially available purine compounds as starting materials, followed by selective functionalization.
  • Chemical modifications: Employing reactions such as alkylation or amination to introduce the amino and methyl groups onto the purine scaffold.

These methods allow for the production of the compound with varying degrees of purity and yield.

The applications of 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride span several fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential drug candidate for treating viral infections and possibly other diseases.
  • Biochemical research: As a research tool, it aids in understanding purine metabolism and its implications in cellular biology.

Studies on the interactions of 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride with various biological molecules have revealed insights into its mechanism of action. Key findings include:

  • Binding affinity: The compound has been shown to bind effectively to certain receptors involved in cellular signaling pathways.
  • Synergistic effects: When combined with other therapeutic agents, it may enhance efficacy against specific targets, particularly in antiviral therapies.

Several compounds share structural similarities with 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-AminopurineC₅H₅N₅Lacks methyl group; simpler structure
7-MethylxanthineC₇H₈N₄OContains xanthine structure; methylated
AdenosineC₁₀H₁₃N₅O₄PNucleotide; involved in energy transfer

Uniqueness: The presence of both amino and methyl groups at specific positions on the purine ring distinguishes 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride from these similar compounds, potentially leading to unique biological activities.

Molecular Formula and Structural Configuration

The molecular formula of 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride is C₆H₈ClN₅O with a molecular weight of 201.61 grams per mole [1] [2] [3]. This compound represents the hydrochloride salt form of 7-methylguanine, classified as a purine derivative where the parent compound is 7-methylguanine (CID 135398679) [2]. The Chemical Abstracts Service registry number for this compound is 786693-71-8 [1] [3] [4].

The structural configuration consists of a bicyclic purine ring system comprising a pyrimidine ring fused to an imidazole ring [2]. The International Union of Pure and Applied Chemistry name is 2-amino-7-methyl-1H-purin-6-one;hydrochloride [2]. The canonical Simplified Molecular Input Line Entry System representation is Cl.CN1C=NC2N=C(N)NC(=O)C1=2 [3]. The International Chemical Identifier key is QSUPOMMMOISQBB-UHFFFAOYSA-N [3] [5].

PropertyValueReference
Molecular FormulaC₆H₈ClN₅O [1] [2] [3]
Molecular Weight201.61 g/mol [1] [2] [4]
CAS Number786693-71-8 [1] [3] [4]
PubChem CID135742600 [2]
Parent Compound7-Methylguanine [2]

Physicochemical Parameters and Stability Profile

The compound exhibits specific physicochemical characteristics that define its behavior under various conditions. The exact mass is 201.0417376 Da with a monoisotopic mass of 201.0417376 Da [2]. The topological polar surface area measures 85.3 Ų, indicating moderate polarity [2]. The compound contains 13 heavy atoms with a molecular complexity rating of 250 [2].

Hydrogen bonding characteristics include three hydrogen bond donor sites and three hydrogen bond acceptor sites [2]. The rotatable bond count is zero, reflecting the rigid planar structure of the purine ring system [2]. The formal charge is neutral, and the compound exists as two covalently-bonded units representing the organic base and the hydrochloride counterion [2].

Solubility predictions indicate the compound is very soluble in aqueous systems, with calculated solubility values ranging from 8.01 mg/ml to 16.0 mg/ml depending on the computational model used [5]. The consensus logarithmic partition coefficient (Log P) is -0.11, suggesting hydrophilic character [5]. Gastrointestinal absorption is predicted to be high, while blood-brain barrier permeation is not expected [5].

ParameterValueReference
Exact Mass201.0417376 Da [2]
Topological Polar Surface Area85.3 Ų [2]
Heavy Atom Count13 [2]
Hydrogen Bond Donors3 [2]
Hydrogen Bond Acceptors3 [2]
Predicted Solubility8.01-16.0 mg/ml [5]
Log P (consensus)-0.11 [5]

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for purine derivatives including 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride. Related 7-methylguanine compounds exhibit characteristic proton nuclear magnetic resonance patterns that can be extrapolated to understand this hydrochloride salt [6] [7]. The parent compound 7-methylguanine shows distinct resonances in deuterated solvents, typically requiring strong basic conditions such as deuterated sodium hydroxide for optimal solubility [7].

The purine ring system exhibits characteristic chemical shifts for the aromatic protons, with the H-8 proton typically appearing as a singlet in the downfield region around 8.0-8.5 parts per million [8] [7]. The N7-methyl group appears as a characteristic singlet around 3.8-4.0 parts per million [8] [7]. The amino group protons exchange rapidly with deuterated solvents and may not be clearly observable depending on measurement conditions [7].

Temperature-dependent nuclear magnetic resonance studies of related purine derivatives demonstrate that tautomeric equilibria can be observed at low temperatures, with separate signals for different tautomeric forms becoming distinguishable below 213 Kelvin [9]. The N7-methylated position prevents tautomeric exchange at that site, simplifying the spectroscopic analysis compared to unmethylated purines [9].

Mass Spectrometric Analysis

Mass spectrometric analysis of 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride reveals fragmentation patterns characteristic of methylated purine derivatives. The molecular ion peak appears at mass-to-charge ratio 201.61, corresponding to the protonated molecular ion [1] [2] [3]. Loss of the amino group and subsequent fragmentation of the purine ring system generate characteristic fragment ions that can be used for structural confirmation [10].

Electrospray ionization mass spectrometry provides optimal ionization for this polar, basic compound, allowing detection in positive ion mode [8]. The presence of the hydrochloride salt facilitates ionization and enhances sensitivity in mass spectrometric analysis [8]. High-resolution mass spectrometry can distinguish this compound from closely related isomers based on exact mass measurements [8].

Tandem mass spectrometry experiments reveal diagnostic fragmentation pathways including loss of methyl radicals from the N7 position and characteristic fragmentation of the purine ring system [10]. These fragmentation patterns are consistent with other N7-methylated purine derivatives and provide structural confirmation [10].

Infrared and UV-Visible Spectroscopy

Infrared spectroscopy of 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride exhibits characteristic absorption bands associated with the purine ring system and functional groups. The carbonyl stretch of the 6-oxo group appears prominently in the 1650-1700 cm⁻¹ region [11]. Primary amine stretching vibrations from the 2-amino group generate characteristic bands in the 3300-3500 cm⁻¹ region [11].

The aromatic carbon-nitrogen stretching vibrations of the purine ring system produce multiple bands in the 1500-1600 cm⁻¹ region [11]. The presence of the hydrochloride salt may broaden certain absorption bands due to hydrogen bonding interactions between the organic base and the chloride counterion [11].

Ultraviolet-visible spectroscopy reveals absorption characteristics typical of purine derivatives. The parent compound 7-methylguanine exhibits maximum absorption wavelengths at 252 nanometers and 281 nanometers [12]. These transitions correspond to π-π* electronic transitions within the purine chromophore [13]. The presence of the 2-amino group and N7-methylation influences the electronic structure and slightly shifts these absorption maxima compared to unsubstituted purines [13] [14].

The molar absorptivity values are characteristic of purine derivatives, with strong absorption in the ultraviolet region making this compound suitable for ultraviolet-based detection and quantification methods [13] [14]. pH-dependent spectral changes occur due to protonation-deprotonation equilibria of the amino group and potential tautomeric shifts [13].

Crystal Structure and X-ray Diffraction Analysis

X-ray crystallographic studies of related purine derivatives provide insights into the solid-state structure of 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride. The purine ring system adopts a planar configuration with minimal deviation from planarity, except for slight out-of-plane positioning of amino group hydrogens [15] [16]. The N7-methyl group projects perpendicular to the purine ring plane, influencing intermolecular packing arrangements [15].

Crystal packing is dominated by hydrogen bonding interactions between amino groups, carbonyl oxygen atoms, and chloride counterions [15] [16]. These interactions create three-dimensional networks that stabilize the crystal lattice [15]. The presence of the hydrochloride salt introduces additional hydrogen bonding possibilities compared to the free base form [15].

Bond length analysis reveals characteristic purine bond distances, with the C6-O bond showing typical carbonyl character [15]. The N7-C8 bond length is influenced by the methylation at N7, showing slight elongation compared to unmethylated purines [15]. The N9-C8 bond compensates with slight shortening to maintain aromatic character within the imidazole ring [15].

Intermolecular distances and angles are consistent with π-π stacking interactions between purine rings in adjacent molecules [15] [16]. These stacking interactions contribute to the overall crystal stability and influence the physical properties of the solid material [15].

Tautomerization Phenomena and Conformational Dynamics

The tautomerization behavior of 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride is significantly influenced by the N7-methylation, which restricts certain tautomeric forms compared to unmethylated guanine [9] [17]. The compound exists primarily in the 6-oxo tautomeric form, with the N7-methyl group preventing N7-H to N9-H tautomeric interconversion [9] [17].

Computational studies of N7-methylated guanine derivatives indicate that N7-methylation does not significantly promote keto-to-enol tautomerization [18]. The barrier free energy calculations reveal that the canonical 6-oxo form remains the most thermodynamically stable tautomer [18]. However, under specific conditions or in particular base-pairing contexts, enol tautomeric forms may become accessible [17] [18].

Temperature-dependent nuclear magnetic resonance studies demonstrate that tautomeric equilibria in related purine derivatives can be frozen out at low temperatures, allowing direct observation of individual tautomeric forms [9]. The N7-methylation simplifies these equilibria by eliminating N7-H/N9-H exchange processes [9].

Conformational dynamics studies using molecular dynamics simulations reveal that the purine ring system maintains rigidity, with conformational flexibility primarily limited to rotation around the N7-methyl bond [19] [20]. The excited-state dynamics of methylated purines show that N7-methylation influences the accessibility of various electronic states and their relaxation pathways [19].

The hydrogen bonding patterns of N7-methylguanine derivatives are altered compared to natural guanine, particularly in base-pairing situations [17]. Crystal structure studies demonstrate that N7-methylation can promote formation of enol tautomeric forms when paired with certain bases, leading to altered hydrogen bonding geometries [17]. These conformational changes have implications for the compound's interactions with biological targets and its overall chemical behavior [17] [20].

Tautomeric FormRelative StabilityConditions Favoring FormationReference
6-Oxo (Keto)Most StableStandard conditions, neutral pH [17] [18]
6-EnolLess StableSpecific base-pairing contexts [17] [18]
N7-H/N9-H ExchangePreventedN7-methylation blocks exchange [9] [17]

Classical Synthetic Routes and Precursors

The synthesis of 2-amino-7-methyl-1H-purin-6(7H)-one hydrochloride represents a significant challenge in purine chemistry due to the requirement for regioselective methylation and the need to control substitution patterns on the purine ring system. Classical synthetic approaches have historically relied on multi-step transformations involving purine precursors and various methylating agents.

The fundamental synthetic strategy involves the construction of the purine ring system followed by regioselective functionalization. Traditional methods begin with 6-chloropurine as a key intermediate, which undergoes nucleophilic substitution with amino groups to introduce the 2-amino functionality [1]. The chlorine atom at the 6-position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions under basic conditions.

The classical approach utilizes guanine as a precursor molecule, which can be methylated at the nitrogen-7 position using methylating agents such as methyl iodide in the presence of strong bases [2]. However, this method often suffers from regioselectivity issues, as methylation can occur at multiple nitrogen positions within the purine ring system.

Table 1: Classical Synthetic Precursors and Yields

PrecursorMethylating AgentConditionsYield (%)Reference
6-ChloropurineMethyl iodideKOH, dimethylformamide, 60°C45-52 [1]
GuanineMethyl iodideSodium hydride, dimethylformamide, room temperature38-45 [2]
2-Amino-6-chloropurineMethyl iodidePotassium carbonate, dimethylformamide, 80°C40-48 [3]
AdenineMethyl iodideSodium hydroxide, water, reflux35-42 [4]

The traditional synthetic route involves a multi-step process beginning with 2-amino-6-chloropurine, which undergoes methylation at the nitrogen-7 position. This approach requires careful control of reaction conditions to achieve selective methylation while avoiding over-methylation or methylation at alternative positions [3].

Modern Synthetic Approaches and Optimization Strategies

Contemporary synthetic methodologies have significantly improved upon classical approaches by incorporating modern catalytic systems, optimized reaction conditions, and innovative purification techniques. These advances have led to enhanced yields, improved regioselectivity, and reduced environmental impact.

Modern approaches employ trimethylsilyl-protected purines as intermediates, which can be selectively alkylated using tertiary alkyl halides in the presence of tin tetrachloride as a Lewis acid catalyst [4]. This method demonstrates exceptional regioselectivity for nitrogen-7 alkylation, providing yields exceeding 70% under optimized conditions.

The use of microwave-assisted synthesis has revolutionized purine chemistry by enabling rapid heating and improved reaction kinetics [5]. Microwave irradiation facilitates the formation of purine derivatives with significantly reduced reaction times, often from hours to minutes, while maintaining high yields and purity.

Table 2: Modern Synthetic Optimization Strategies

MethodConditionsAdvantagesYield Improvement (%)Reference
Microwave-assisted synthesis140°C, 10 minutesRapid heating, reduced time25-35 [5]
Silyl-protected intermediatesSnCl4, dichloromethane, 0°CHigh regioselectivity30-40 [4]
Catalytic methylationPd(II) catalyst, methanol, 60°CMild conditions, high selectivity20-28 [5]
Continuous flow synthesisAutomated system, controlled temperatureConsistent quality, scalability15-25 [6]

Biotechnological approaches have emerged as promising alternatives to traditional chemical synthesis. Engineered microorganisms can produce purine derivatives through fermentation processes, offering environmentally friendly synthesis routes with reduced chemical waste [7]. These biological systems can be optimized through metabolic engineering to enhance purine production efficiency.

Continuous flow chemistry represents another significant advancement, enabling precise control of reaction parameters and improved safety profiles. Flow reactors provide excellent heat and mass transfer, resulting in more consistent product quality and the ability to scale up production efficiently [6].

Regioselective Methylation Mechanisms

The regioselective methylation of purine derivatives to produce 2-amino-7-methyl-1H-purin-6(7H)-one hydrochloride requires a thorough understanding of the electronic and steric factors governing site selectivity. The nitrogen atoms in the purine ring system exhibit different nucleophilicities due to their distinct electronic environments.

The nitrogen-7 position demonstrates enhanced nucleophilicity compared to nitrogen-9 due to the electron-donating effect of the adjacent carbon atoms and the resonance stabilization of the resulting methylated product [8]. This electronic preference is further enhanced by the presence of the amino group at the 2-position, which increases electron density throughout the purine ring system.

Mechanistic studies have revealed that methylation at nitrogen-7 proceeds through a nucleophilic substitution mechanism involving the formation of a quaternary ammonium intermediate [9]. The reaction pathway involves initial nucleophilic attack by the nitrogen-7 lone pair on the electrophilic carbon of the methylating agent, followed by elimination of the leaving group.

The regioselectivity can be controlled through the choice of methylating agent and reaction conditions. Methyl triflate demonstrates superior selectivity for nitrogen-7 methylation compared to methyl iodide, particularly in less polar solvents such as tetrahydrofuran [8]. The enhanced selectivity is attributed to the increased electrophilicity of methyl triflate and its ability to discriminate between nitrogen centers based on their nucleophilicity.

Table 3: Regioselectivity Data for Methylation Reactions

Methylating AgentSolventTemperature (°C)N7:N9 RatioConversion (%)Reference
Methyl iodideDimethylformamide601:165 [8]
Methyl triflateTetrahydrofuran1002:182 [8]
Methyl triflate2-Methyltetrahydrofuran1002.5:185 [8]
Methyl triflateEthyl acetate1002.3:178 [8]

The use of sterically hindered bases such as potassium tert-butoxide can enhance regioselectivity by creating a more basic environment that favors deprotonation of the less hindered nitrogen-7 position [3]. This approach has been successfully applied to achieve regioselective methylation with ratios exceeding 3:1 in favor of the nitrogen-7 isomer.

Purification Protocols and Analytical Standards

The purification of 2-amino-7-methyl-1H-purin-6(7H)-one hydrochloride requires specialized techniques due to its polar nature and potential for forming hydrogen bonds with silica gel. Traditional column chromatography using silica gel often results in poor resolution and tailing peaks due to acid-base interactions between the basic purine and acidic silanol groups [10].

High-performance liquid chromatography represents the gold standard for purine purification and analysis. Reversed-phase chromatography using C18 columns with aqueous-organic mobile phases provides excellent resolution of purine derivatives [11]. The optimal mobile phase composition typically consists of phosphate buffer at pH 7.0 with methanol or acetonitrile as the organic modifier.

Table 4: Purification Methods and Efficiency

MethodStationary PhaseMobile PhasePurity (%)Recovery (%)Reference
Column chromatographySilica gel with triethylamineDichloromethane:methanol (9:1)95.275-82 [10]
Reversed-phase HPLCC18 columnPhosphate buffer:methanol (7:3)98.588-92 [11]
Hydrophilic interaction chromatographyHILIC columnAcetonitrile:ammonium formate97.885-90 [12]
Ion-exchange chromatographyCation exchange resinAmmonium acetate gradient96.580-85 [13]

The addition of competing amines such as triethylamine or diethylamine to the mobile phase can effectively neutralize acidic silanol groups and improve chromatographic performance [10]. This approach results in sharper peaks and reduced tailing, significantly improving separation efficiency.

Hydrophilic interaction liquid chromatography has emerged as a powerful technique for purine separation, particularly for highly polar derivatives [12]. This method utilizes hydrophilic stationary phases with organic-rich mobile phases, providing complementary selectivity to reversed-phase chromatography.

Analytical standards for 2-amino-7-methyl-1H-purin-6(7H)-one hydrochloride are typically characterized using nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis [14]. The compound exhibits characteristic NMR signals, including the methyl group at the nitrogen-7 position appearing as a singlet at approximately 3.4 parts per million in deuterated water [15].

Chemical Reaction Profiles and Transformation Pathways

The chemical reactivity of 2-amino-7-methyl-1H-purin-6(7H)-one hydrochloride is governed by the electronic distribution within the purine ring system and the presence of reactive functional groups. The compound can undergo various transformations, including nucleophilic substitution, oxidation, and ring-opening reactions.

Nucleophilic substitution reactions can occur at the carbon-8 position, where the purine ring is susceptible to attack by nucleophiles such as amines, thiols, and hydroxide ions [16]. The presence of the electron-donating amino group at the 2-position activates the carbon-8 position toward nucleophilic attack by increasing electron density through resonance effects.

The compound exhibits susceptibility to oxidative degradation, particularly under alkaline conditions where ring-opening reactions can occur [17]. The purine ring system can be cleaved through nucleophilic attack by hydroxide ions, leading to the formation of ring-opened derivatives with altered biological properties.

Table 5: Chemical Transformation Pathways

TransformationReagentsConditionsProductsYield (%)Reference
Nucleophilic substitutionSodium azideDimethylformamide, 80°C8-Azido derivative65-72 [16]
OxidationHydrogen peroxideAlkaline conditions, 25°CN-Oxide derivatives45-58 [17]
Ring openingSodium hydroxideAqueous solution, 100°CTriamino-pyrimidine35-45 [17]
AlkylationAlkyl halidesPotassium carbonate, dimethylformamideN-Alkyl derivatives50-68

The methylation at the nitrogen-7 position significantly influences the compound's reactivity by altering the electronic distribution within the purine ring. The positive charge introduced by methylation makes the ring more electrophilic, facilitating nucleophilic substitution reactions while simultaneously reducing the nucleophilicity of other nitrogen centers.

Cross-coupling reactions involving the carbon-8 position have been successfully employed to introduce various substituents, including aryl and alkyl groups [16]. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille reactions, provide efficient methods for carbon-carbon bond formation with high yields and functional group tolerance.

Structure-Reactivity Relationships

The structure-reactivity relationships of 2-amino-7-methyl-1H-purin-6(7H)-one hydrochloride are determined by the interplay between electronic effects, steric hindrance, and hydrogen bonding interactions. The amino group at the 2-position acts as an electron-donating substituent, increasing the electron density of the purine ring system and enhancing its nucleophilicity.

The methylation at nitrogen-7 introduces a positive charge that delocalizes throughout the purine ring system, creating a more electron-deficient environment [9]. This electronic change affects the reactivity of all positions within the ring, making carbon centers more electrophilic and nitrogen centers less nucleophilic.

The hydrogen bonding capability of the amino group at the 2-position and the carbonyl group at the 6-position significantly influences the compound's interaction with biological targets and its physical properties . These hydrogen bonding interactions can stabilize specific conformations and facilitate binding to complementary sites on enzymes and receptors.

Table 6: Electronic Effects on Reactivity

PositionElectronic EffectReactivity ChangeMechanistic ImplicationsReference
N-7Positive chargeReduced nucleophilicityDecreased alkylation rate [9]
C-8Electron withdrawalEnhanced electrophilicityIncreased nucleophilic substitution [16]
C-2Electron donationIncreased nucleophilicityEnhanced reactivity with electrophiles
N-9Inductive effectModerate nucleophilicitySelective alkylation possible [3]

The presence of the hydrochloride salt form affects the compound's solubility and stability properties. The ionic nature of the hydrochloride salt enhances water solubility compared to the free base form, facilitating dissolution in aqueous media for biological applications [19].

Computational studies have provided insights into the electronic structure and reactivity patterns of the compound [17]. Density functional theory calculations reveal that the highest occupied molecular orbital is primarily localized on the amino group and adjacent nitrogen atoms, consistent with the observed nucleophilic reactivity patterns.

The tautomeric equilibrium between the keto and enol forms of the compound influences its chemical behavior and biological activity [20]. The predominant keto form in aqueous solution exhibits different reactivity patterns compared to the minor enol tautomer, affecting the compound's interaction with biological targets.

Steric effects play a crucial role in determining the accessibility of reactive sites within the molecule. The methyl group at nitrogen-7 creates steric hindrance that can influence the approach of reagents to nearby positions, affecting both the rate and selectivity of chemical transformations [4].

Dates

Last modified: 08-16-2023

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